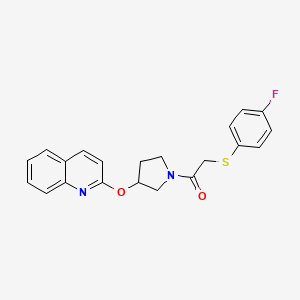

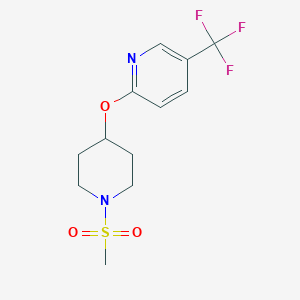

![molecular formula C13H21NO B2418580 1-cyclohexyl-N-[(5-methylfuran-2-yl)methyl]methanamine CAS No. 1096878-12-4](/img/structure/B2418580.png)

1-cyclohexyl-N-[(5-methylfuran-2-yl)methyl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-cyclohexyl-N-[(5-methylfuran-2-yl)methyl]methanamine is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.32 . It is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is N-(cyclohexylmethyl)(5-methyl-2-furyl)methanamine . The InChI code is 1S/C13H21NO/c1-11-7-8-13(15-11)10-14-9-12-5-3-2-4-6-12/h7-8,12,14H,2-6,9-10H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties are not available in my current resources.Aplicaciones Científicas De Investigación

Application in Cobalt(II) Complex Formation

1-Cyclohexyl-N-[(5-methylfuran-2-yl)methyl]methanamine has been utilized in the synthesis of novel Cobalt(II) chloride complexes. These complexes, such as [LDCoCl2], demonstrated significant activity in the polymerization of methyl methacrylate, yielding poly(methylmethacrylate) with high molecular weight and narrow polydispersity index. The complexes formed have shown varying geometries and coordination properties based on the substitution group, leading to diverse applications in catalysis and polymer science (Choi et al., 2015).

Role in Synthesis of Serotonin Receptor Agonists

This compound has been involved in the design of derivatives acting as serotonin 5-HT1A receptor-biased agonists. These novel compounds have shown significant antidepressant-like activity, indicating potential therapeutic applications in mental health and pharmaceutical chemistry (Sniecikowska et al., 2019).

Utilization in Synthesis of Diverse Organic Compounds

The compound has also been used in the synthesis of various organic structures like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, highlighting its versatility in organic chemistry and potential in synthesizing novel materials with specific properties (Shimoga et al., 2018).

Application in Anticancer Research

Another significant application includes its use in the synthesis of new palladium and platinum complexes with potential anticancer activities. These complexes have shown remarkable effectiveness against various human cancerous cell lines, indicating their potential as therapeutic agents in oncology (Mbugua et al., 2020).

Involvement in Synthesis of Anticonvulsant Agents

The compound has also been a part of the synthesis of Schiff bases with anticonvulsant activity. This suggests its role in the development of new therapeutic agents for the treatment of epilepsy and related neurological disorders (Pandey & Srivastava, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 1-cyclohexyl-N-[(5-methylfuran-2-yl)methyl]methanamine are currently unknown. This compound is a derivative of furan, a heterocyclic organic compound, which is known to interact with multiple receptors . .

Mode of Action

The mode of action of 1-cyclohexyl-N-[(5-methylfuran-2-yl)methyl]methanamine is not well-studied. As a furan derivative, it may interact with its targets in a similar manner to other furan compounds. Furan derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological activities . .

Biochemical Pathways

Furan derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the wide range of biological activities associated with furan derivatives , this compound may have diverse effects at the molecular and cellular level.

Propiedades

IUPAC Name |

1-cyclohexyl-N-[(5-methylfuran-2-yl)methyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-11-7-8-13(15-11)10-14-9-12-5-3-2-4-6-12/h7-8,12,14H,2-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUILPKFGWLKIJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNCC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2418500.png)

![2-chloro-N-(3,4-dimethoxybenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2418501.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide](/img/structure/B2418502.png)

![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2418503.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2418506.png)

![Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2418507.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2418510.png)

![9-cyclohexyl-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2418511.png)